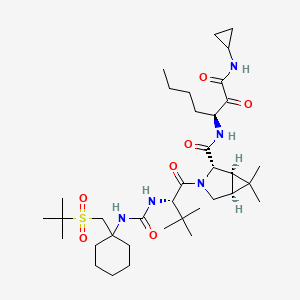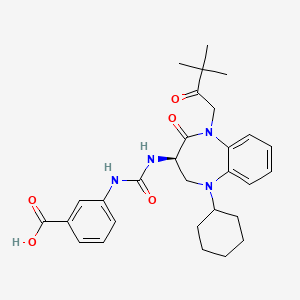
ヌクレオジン
概要
説明
ヌクレオジンは、特にインフルエンザA型ウイルスに対する強力な抗ウイルス活性を有する低分子です。ウイルスヌクレオプロテインを標的とすることで、その凝集を引き起こし、ウイルス複製を阻害します。 インフルエンザ感染症の治療薬としての可能性から、この化合物は注目を集めています .
2. 製法
合成経路と反応条件: ヌクレオジンとその誘導体は、通常、ピペラジンと芳香族化合物を含む一連の化学反応によって合成されます。一般的な合成経路の1つは、パラジウム触媒によるカップリング反応です。 例えば、一連のヌクレオジン誘導体は、ピペラジンと様々な芳香環をカップリングさせることによって合成されました .
工業生産方法: ヌクレオジンの工業生産には、ラボでの合成方法のスケールアップが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 連続フロー反応器や自動合成プラットフォームの使用により、生産効率をさらに高めることができます .
科学的研究の応用
Nucleozin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and modification of antiviral agents.
Biology: Nucleozin is used to investigate the mechanisms of viral replication and the role of nucleoproteins in the influenza virus.
Medicine: Its potent antiviral activity makes it a candidate for developing new influenza treatments.
Industry: Nucleozin and its derivatives are explored for their potential use in antiviral coatings and materials .
作用機序
ヌクレオジンは、インフルエンザウイルスのヌクレオプロテインを標的とすることで効果を発揮します。ヌクレオプロテインの凝集を誘導し、ウイルス複製における適切な機能を阻害します。この凝集は、ウイルスRNAの正常なパッケージングを妨げ、ウイルスの複製サイクルを阻害します。 関係する分子標的には、ヌクレオプロテインと関連するウイルス複製機構が含まれます .
類似化合物:
FA-2: ヌクレオプロテインを標的とするヌクレオジン類似体ですが、構造修飾が異なります。
オセルタミビル: インフルエンザの治療に使用されるノイラミニダーゼ阻害剤ですが、作用機序が異なります。
ザナミビル: オセルタミビルと同様の機能を持つ別のノイラミニダーゼ阻害剤 .
独自性: ヌクレオジンは、インフルエンザウイルスのヌクレオプロテインを直接標的とし、その凝集を引き起こすという作用機序が独特です。これは、異なるウイルス酵素を阻害するオセルタミビルやザナミビルなどのノイラミニダーゼ阻害剤とは異なります。 ヌクレオジンのヌクレオプロテイン凝集誘導能力は、抗ウイルス研究と潜在的な治療開発における貴重なツールとなります .
生化学分析
Biochemical Properties
Nucleozin plays a crucial role in biochemical reactions by interacting with the viral nucleoprotein, a key component in the replication of influenza A virus. The compound binds to the nucleoprotein, preventing its accumulation in the nucleus and thereby inhibiting viral replication . Nucleozin’s interaction with the nucleoprotein is highly specific, making it an effective antiviral agent. Additionally, Nucleozin has been shown to interact with other biomolecules involved in the viral life cycle, further enhancing its antiviral properties .
Cellular Effects
Nucleozin exerts significant effects on various types of cells and cellular processes. In infected cells, Nucleozin disrupts the normal function of the viral nucleoprotein, leading to a halt in viral replication. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the inhibition of viral spread . Nucleozin’s impact on cell function is primarily observed in cells infected with influenza A virus, where it effectively reduces viral load and prevents the progression of infection .
Molecular Mechanism
The molecular mechanism of Nucleozin involves its binding to the viral nucleoprotein, which is essential for the replication of influenza A virus. By binding to the nucleoprotein, Nucleozin prevents its accumulation in the nucleus, thereby inhibiting the formation of viral ribonucleoprotein complexes . This inhibition disrupts the viral replication process, leading to a reduction in viral load. Additionally, Nucleozin has been shown to induce conformational changes in the nucleoprotein, further preventing its interaction with other viral components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nucleozin have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antiviral activity for extended periods . Prolonged exposure to Nucleozin can lead to the degradation of the compound, resulting in a decrease in its effectiveness. Long-term studies have shown that Nucleozin can have lasting effects on cellular function, with continued inhibition of viral replication observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of Nucleozin vary with different dosages in animal models. At lower doses, Nucleozin effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse reactions . Threshold effects have been observed, where a minimum concentration of Nucleozin is required to achieve antiviral activity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Nucleozin is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its antiviral activity. The compound is metabolized by cellular enzymes, leading to the formation of active metabolites that contribute to its antiviral properties . Nucleozin’s interaction with metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing its effectiveness as an antiviral agent .
Transport and Distribution
Within cells and tissues, Nucleozin is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Nucleozin’s localization and accumulation within specific cellular compartments are crucial for its antiviral activity. The compound’s distribution can affect its concentration at the site of infection, influencing its overall effectiveness .
Subcellular Localization
Nucleozin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, where it exerts its antiviral effects . Targeting signals and post-translational modifications guide Nucleozin to the nucleus, where it interacts with the viral nucleoprotein. This precise localization is essential for Nucleozin’s ability to inhibit viral replication and prevent the spread of infection .
準備方法
Synthetic Routes and Reaction Conditions: Nucleozin and its derivatives are typically synthesized through a series of chemical reactions involving piperazine and aromatic compounds. One common synthetic route involves the palladium-catalyzed coupling reaction. For instance, a series of nucleozin derivatives were synthesized by coupling piperazine with various aromatic rings .
Industrial Production Methods: The industrial production of nucleozin involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
化学反応の分析
反応の種類: ヌクレオジンは、次のような様々な化学反応を起こします。
酸化: ヌクレオジンは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、ヌクレオジンの官能基を修飾し、生物活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、通常、官能基が修飾されたヌクレオジン類似体であり、異なるレベルの抗ウイルス活性を示す可能性があります .
4. 科学研究の応用
ヌクレオジンは、科学研究において幅広い用途があります。
化学: 抗ウイルス剤の合成と修飾を研究するためのモデル化合物として役立ちます。
生物学: ヌクレオジンは、ウイルス複製機構とインフルエンザウイルスにおけるヌクレオプロテインの役割を調べるために使用されます。
医学: その強力な抗ウイルス活性は、新しいインフルエンザ治療薬開発のための候補としています。
類似化合物との比較
FA-2: A nucleozin analog that also targets the nucleoprotein but with different structural modifications.
Oseltamivir: A neuraminidase inhibitor used to treat influenza, but with a different mechanism of action.
Zanamivir: Another neuraminidase inhibitor with a similar function to oseltamivir .
Uniqueness: Nucleozin is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of nucleozin to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBJAPOSQSWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386481 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341001-38-5 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 341001-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















